![molecular formula C14H18INS B14592906 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-94-4](/img/structure/B14592906.png)
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an ethenyl group attached to an indolium core. The presence of the iodide ion further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indole derivative with a suitable alkylating agent, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can undergo reduction to form the corresponding alkane.
Substitution: The indolium core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted indolium salts.
科学研究应用
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The indolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,3,3-Trimethylindolium iodide: Lacks the methylsulfanyl and ethenyl groups, resulting in different chemical properties.
2-Methylthio-3H-indolium iodide: Contains a methylthio group but lacks the ethenyl group.
3-Methyl-2-(methylsulfanyl)indolium iodide: Similar structure but with different substitution patterns.
Uniqueness
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of both the methylsulfanyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indolium salts, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61327-94-4 |
|---|---|
分子式 |
C14H18INS |
分子量 |
359.27 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-(2-methylsulfanylethenyl)indol-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-14(2)11-7-5-6-8-12(11)15(3)13(14)9-10-16-4;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
JTHMPWLTBLYWNW-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CSC)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
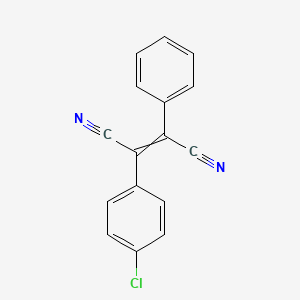
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
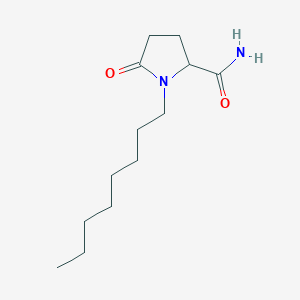
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
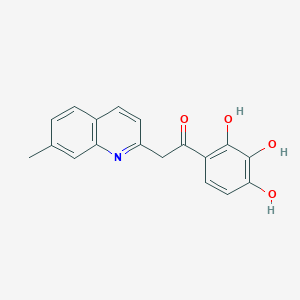
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
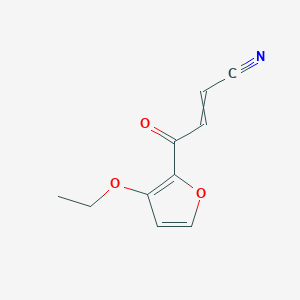
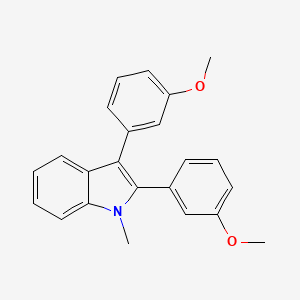
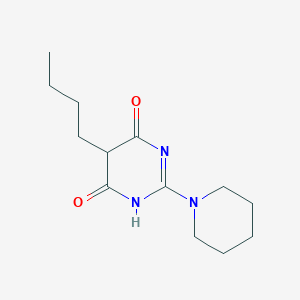
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
